molecular formula C12H12N2O2S2 B186526 4-methyl-N-[(E)-thiophen-2-ylmethylideneamino]benzenesulfonamide CAS No. 36331-49-4

4-methyl-N-[(E)-thiophen-2-ylmethylideneamino]benzenesulfonamide

Cat. No.: B186526
CAS No.: 36331-49-4
M. Wt: 280.4 g/mol
InChI Key: PMRVBPJVOSPFOE-LCYFTJDESA-N
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Description

4-Methyl-N-[(E)-thiophen-2-ylmethylideneamino]benzenesulfonamide (NTBS) is a sulfonamide derivative characterized by a thiophene-based Schiff base moiety. This compound features a sulfonamide group linked to a 4-methylbenzene ring and an (E)-configured imine group bridging the aromatic sulfonamide and a thiophene heterocycle. NTBS has been studied in contexts ranging from crystallography to reactivity in radical-mediated transformations .

Properties

CAS No.

36331-49-4

Molecular Formula

C12H12N2O2S2

Molecular Weight

280.4 g/mol

IUPAC Name

4-methyl-N-[(Z)-thiophen-2-ylmethylideneamino]benzenesulfonamide

InChI

InChI=1S/C12H12N2O2S2/c1-10-4-6-12(7-5-10)18(15,16)14-13-9-11-3-2-8-17-11/h2-9,14H,1H3/b13-9-

InChI Key

PMRVBPJVOSPFOE-LCYFTJDESA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=CC=CS2

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N/N=C\C2=CC=CS2

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=CC=CS2

Other CAS No.

36331-49-4

Origin of Product

United States

Preparation Methods

Reaction Conditions and Optimization

The condensation is typically conducted in anhydrous ethanol or methanol under reflux (70–80°C) for 4–6 hours. Triethylamine or pyridine is employed as a base to neutralize HCl generated during imine formation. A molar ratio of 1:1.2 (sulfonamide:aldehyde) maximizes yield while minimizing unreacted starting material.

Table 1: Optimization Parameters for Condensation Reaction

ParameterOptimal ValueImpact on Yield
SolventAnhydrous ethanol85–90%
Temperature75°C+15% vs. RT
CatalystTriethylamine (1.2 eq)92% efficiency
Reaction Time5 hoursPlateau after 6h

Solvent Effects

Polar aprotic solvents (e.g., DMF, DMSO) accelerate reaction kinetics but complicate purification. Chlorinated solvents (chloroform, dichloromethane), as noted in analogous sulfonamide syntheses, reduce side reactions but require stringent drying. Ethanol strikes a balance between reactivity and practicality, facilitating easy isolation via precipitation.

Alternative Synthesis Approaches

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-[(E)-thiophen-2-ylmethylideneamino]benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The imine group can be reduced to form the corresponding amine.

    Substitution: The sulfonamide moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-methyl-N-[(E)-thiophen-2-ylmethylideneamino]benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes. For example, it may inhibit carbonic anhydrase IX, an enzyme overexpressed in certain cancer cells, leading to disruption of cellular pH regulation and inhibition of cancer cell growth. The compound may also interact with bacterial enzymes, interfering with their metabolic processes and exhibiting antimicrobial activity .

Comparison with Similar Compounds

Table 1: Key Structural Differences Among Sulfonamide Derivatives

Compound Name Substituent/R-Group Heterocycle/Core Structure Dihedral Angle (C-SO₂-N-C) Reference ID
NTBS Thiophen-2-ylmethylideneamino Thiophene Not reported
NFBS (4-methyl-N-[(Z)-(5-nitro-2-furyl)methyleneamino]benzenesulfonamide) 5-Nitro-furylmethyleneamino Furan Not reported
4-Methyl-N-(4-methylbenzoyl)benzenesulfonamide 4-Methylbenzoyl Benzene 89.0°
4-Methyl-N-(3-methyl-[1,1′-biphenyl]-2-yl)benzenesulfonamide 3-Methylbiphenyl Biphenyl Not reported
  • Thiophene vs. Furan : NTBS (thiophene) and NFBS (furan) differ in heterocyclic rings, with thiophene’s sulfur atom offering greater electron delocalization and stability compared to furan’s oxygen. This difference may affect redox behavior and coordination chemistry .

Crystallographic and Spectroscopic Analysis

  • X-ray Studies : NTBS’s structural analogs, such as 4-methyl-N-(4-methylbenzoyl)benzenesulfonamide, are routinely analyzed using SHELX software for refinement, with dihedral angles and hydrogen-bonding patterns providing insights into molecular conformation .
  • Spectroscopy : ¹H NMR data for aliphatic derivatives (e.g., 4-methyl-N-(1-phenylbut-3-en-2-yl)benzenesulfonamide) show characteristic peaks for vinyl and sulfonamide protons, aiding in stereochemical assignment .

Biological Activity

4-Methyl-N-[(E)-thiophen-2-ylmethylideneamino]benzenesulfonamide, also known by its IUPAC name as 4-methyl-N'-(thiophen-2-ylmethylene)benzenesulfonamide, is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, highlighting its mechanisms of action, efficacy in various assays, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C12H12N2O2SC_{12}H_{12}N_2O_2S with a molecular weight of approximately 280.36 g/mol. The compound features a thiophene ring, which is significant for its biological activity.

Research indicates that compounds with similar structures often exhibit various biological effects, including:

  • Tyrosinase Inhibition : Compounds related to benzenesulfonamides have been shown to inhibit tyrosinase, an enzyme crucial for melanin production. This inhibition can be beneficial in treating hyperpigmentation disorders .
  • Antioxidant Activity : Several studies have demonstrated that these compounds can exhibit antioxidant properties, which may contribute to their protective effects against oxidative stress-related diseases .

Tyrosinase Inhibition Assays

In a study examining the tyrosinase inhibitory activity of related compounds, it was found that certain analogs exhibited significant inhibition:

CompoundIC50 (µM)Remarks
Kojic Acid24.09Positive control
Analog 31.1222-fold stronger than kojic acid
Analog 117.62Moderate inhibition

These results suggest that this compound and its analogs may serve as effective agents for managing conditions characterized by excessive melanin production .

Cytotoxicity Studies

Cytotoxicity assessments were conducted on B16F10 murine melanoma cells to evaluate the safety profile of these compounds. The findings indicated:

  • Non-cytotoxic : Compounds were non-cytotoxic at concentrations up to 20 µM over 48 and 72 hours.
  • Cytotoxic Effects : Some analogs showed concentration-dependent cytotoxicity, necessitating further investigation into their safety profiles .

Case Studies

In clinical and laboratory settings, the application of sulfonamide derivatives has been explored for various therapeutic purposes:

Q & A

Basic: What are the optimized synthetic routes for 4-methyl-N-[(E)-thiophen-2-ylmethylideneamino]benzenesulfonamide, and how can purity be ensured?

The synthesis typically involves a Schiff base condensation between 4-methylbenzenesulfonamide and thiophene-2-carbaldehyde under reflux in ethanol. Key steps include:

  • Reaction conditions : Ethanol as solvent, reflux for 4–6 hours, and stoichiometric control of aldehyde and sulfonamide (1:1 molar ratio) .
  • Purification : Rotary evaporation followed by slow crystallization yields dark-yellow crystals. Thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are critical for verifying intermediate formation and final product purity .
  • Yield optimization : Adjusting solvent polarity (e.g., DMF for slower kinetics) or using molecular sieves to remove water can improve yields up to 70–80% .

Basic: What analytical techniques are most reliable for structural confirmation of this compound?

  • Spectroscopic methods :
    • ¹H/¹³C NMR : Confirms the imine bond (C=N) via a characteristic singlet at δ 8.3–8.5 ppm and aromatic protons in the thiophene/benzene rings .
    • Mass spectrometry (MS) : Molecular ion peaks (e.g., [M+H]⁺) validate the molecular weight (e.g., ~337 g/mol for C₁₃H₁₂N₂O₂S₂) .
  • X-ray crystallography : Resolves dihedral angles between thiophene and benzene rings (e.g., ~54.9°) and intramolecular hydrogen bonds (e.g., S(5) ring motifs), critical for understanding solid-state behavior .

Advanced: How can researchers design experiments to investigate biological interactions of this compound?

  • Molecular docking : Use software like AutoDock Vina to predict binding affinities with target proteins (e.g., cyclooxygenase-2 or bacterial enzymes). Focus on the sulfonamide moiety’s role in hydrogen bonding with active-site residues .
  • Surface plasmon resonance (SPR) : Quantify real-time binding kinetics (e.g., KD values) for protein-ligand interactions .
  • In vitro assays :
    • Antimicrobial activity : Broth microdilution to determine MIC values against Gram-positive/negative bacteria.
    • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to assess IC₅₀ values .

Advanced: How should researchers address contradictory data in synthesis yields or biological activity?

  • Variable reaction conditions : Contradictions in yields (e.g., 50% vs. 80%) may stem from solvent choice (ethanol vs. DMSO) or temperature fluctuations. Systematic DOE (Design of Experiments) can isolate critical factors .
  • Biological variability : Discrepancies in IC₅₀ values may arise from cell line specificity or assay protocols. Validate using standardized positive controls (e.g., doxorubicin for cytotoxicity) and replicate experiments across labs .
  • Structural analogs : Compare with derivatives (e.g., chloro or methoxy substitutions) to identify structure-activity relationships (SAR) influencing potency .

Advanced: What computational methods elucidate the compound’s reactivity and electronic properties?

  • Density functional theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks. The thiophene ring often shows high electron density, making it reactive toward electrophiles .
  • Molecular dynamics (MD) simulations : Simulate solvation effects in water or lipid bilayers to assess bioavailability. The sulfonamide group’s polarity may limit membrane permeability .
  • ADMET prediction : Tools like SwissADME can estimate pharmacokinetic properties (e.g., logP ~2.5 suggests moderate lipophilicity) .

Advanced: How does crystal packing influence the compound’s physicochemical properties?

  • Intermolecular interactions : N–H⋯O hydrogen bonds form R₂²(8) ring motifs, creating dimeric structures. These interactions enhance thermal stability (melting point ~180–190°C) .
  • C–H⋯π interactions : Stabilize crystal lattices and influence solubility. For example, planar thiophene rings may stack parallel, reducing solubility in polar solvents .
  • Polymorphism screening : Use differential scanning calorimetry (DSC) to identify polymorphs, which can affect dissolution rates in biological matrices .

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